molecular formula C15H14 B3023078 4-Methylstilbene CAS No. 4714-21-0

4-Methylstilbene

Cat. No. B3023078
Key on ui cas rn: 4714-21-0
M. Wt: 194.27 g/mol
InChI Key: MDRVHDXASYPUCB-VAWYXSNFSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 15.46 g (0.1 mol) of p-toluic acid chloride, 13.02 g (0.125 mol) of styrene, 14.3 g (0.1 mol) of tri-n-propylamine and 0.177 g (0.001 mol) of palladium chloride are used. After a reaction time of 3 hours at 130° C., in 50 ml of chlorobenzene as the solvent, 5.8 g (0.03 mol) of 4-methylstilbene, corresponding to a yield of 30% of theory, are obtained; melting point 117° C.
Quantity
15.46 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium chloride
Quantity
0.177 g
Type
catalyst
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=O)=[CH:3][CH:2]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCC)CCC)CC>ClC1C=CC=CC=1.[Pd](Cl)Cl>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
15.46 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
14.3 g
Type
reactant
Smiles
C(CC)N(CCC)CCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Five
Name
palladium chloride
Quantity
0.177 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 15.46 g (0.1 mol) of p-toluic acid chloride, 13.02 g (0.125 mol) of styrene, 14.3 g (0.1 mol) of tri-n-propylamine and 0.177 g (0.001 mol) of palladium chloride are used. After a reaction time of 3 hours at 130° C., in 50 ml of chlorobenzene as the solvent, 5.8 g (0.03 mol) of 4-methylstilbene, corresponding to a yield of 30% of theory, are obtained; melting point 117° C.
Quantity
15.46 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium chloride
Quantity
0.177 g
Type
catalyst
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=O)=[CH:3][CH:2]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCC)CCC)CC>ClC1C=CC=CC=1.[Pd](Cl)Cl>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
15.46 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
14.3 g
Type
reactant
Smiles
C(CC)N(CCC)CCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Five
Name
palladium chloride
Quantity
0.177 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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